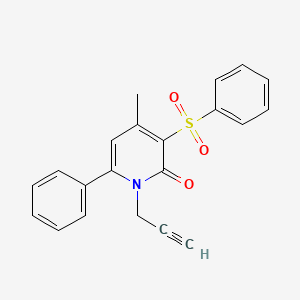
4-methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C21H17NO3S and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone, commonly referred to by its CAS number 477873-05-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H17NO3S |
| Molar Mass | 363.43 g/mol |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 600.5 ± 55.0 °C (Predicted) |
| pKa | -4.74 ± 0.70 (Predicted) |
Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Its mechanism is primarily attributed to the inhibition of specific enzymes and pathways involved in disease processes.
- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Antimicrobial Effects : In vitro studies have demonstrated efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : In a study conducted on various cancer cell lines (e.g., MCF-7 for breast cancer), treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Testing : A recent investigation into its antimicrobial properties revealed that it exhibits a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to that of established antibiotics .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components. The presence of the phenylsulfonyl group enhances lipophilicity, which is crucial for membrane permeability and bioavailability .
ADME Properties
Absorption, Distribution, Metabolism, and Excretion (ADME) studies indicate favorable pharmacokinetic properties:
- Absorption : High oral bioavailability predicted based on molecular structure.
- Distribution : Good tissue penetration observed in animal models.
- Metabolism : Primarily metabolized via hepatic pathways.
- Excretion : Renal excretion is the main route.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-4-methyl-6-phenyl-1-prop-2-ynylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c1-3-14-22-19(17-10-6-4-7-11-17)15-16(2)20(21(22)23)26(24,25)18-12-8-5-9-13-18/h1,4-13,15H,14H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWSMPKFVPAVAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC#C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













